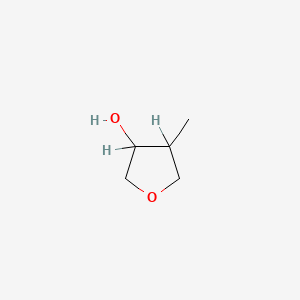

4-Methyloxolan-3-ol

Overview

Description

It is a colorless, viscous liquid with a sweet odor and is soluble in water, ethanol, and ether.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyloxolan-3-ol can be synthesized through various methods. One common synthetic route involves the reduction of 4-methyltetrahydrofuran-3-one using sodium borohydride in methanol. The reaction is typically carried out at room temperature, and the product is purified through distillation .

Industrial Production Methods

In industrial settings, this compound is produced through the catalytic hydrogenation of 4-methyltetrahydrofuran-3-one. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions. The resulting product is then purified through distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-Methyloxolan-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form 4-methyltetrahydrofuran-3-one.

Reduction: The compound can be reduced using sodium borohydride or lithium aluminum hydride to form 4-methyltetrahydrofuran.

Substitution: this compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form various substituted tetrahydrofurans.

Major Products Formed

The major products formed from these reactions include 4-methyltetrahydrofuran-3-one, 4-methyltetrahydrofuran, and various substituted tetrahydrofurans .

Scientific Research Applications

4-Methyloxolan-3-ol has a wide range of scientific research applications in various fields:

Chemistry: It is used as a solvent and reagent in organic synthesis due to its unique chemical properties.

Biology: The compound is used in the study of biological systems and processes, particularly in the investigation of enzyme-catalyzed reactions.

Medicine: this compound is being explored for its potential therapeutic applications, including its use as a drug delivery agent.

Industry: The compound is used in the production of various industrial chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-Methyloxolan-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, forming covalent bonds with electrophilic centers. This interaction can lead to the formation of new chemical species and the modulation of biological processes .

Comparison with Similar Compounds

4-Methyloxolan-3-ol can be compared with other similar compounds, such as 2-methyloxolane and 2-methyltetrahydrofuran. These compounds share similar chemical structures and properties but differ in their specific applications and reactivity .

2-Methyloxolane: Known for its use as a sustainable lipophilic solvent in green extraction processes.

2-Methyltetrahydrofuran: Used as a bio-based solvent for the extraction of natural products and food ingredients.

Biological Activity

4-Methyloxolan-3-ol, a cyclic alcohol, has garnered attention in recent years due to its potential biological activities. This compound, specifically the (3S,4R) stereoisomer, is known for its interactions with various biological systems and its applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and synthesis methods.

This compound is characterized by a hydroxyl group attached to a five-membered ring structure. Its molecular formula is , and it has a molecular weight of approximately 86.13 g/mol. The presence of the hydroxyl group contributes to its reactivity and potential interactions with biological targets.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Asymmetric Reduction : The most common method involves the asymmetric reduction of 4-methyltetrahydrofuran-3-one using chiral catalysts to selectively produce the desired stereoisomer.

- Enzymatic Resolution : This method utilizes specific enzymes to resolve racemic mixtures, allowing for the selective production of (3S,4R)-4-methyloxolan-3-ol.

Table 1: Synthesis Methods

| Method | Description |

|---|---|

| Asymmetric Reduction | Chiral catalysts used for selective formation |

| Enzymatic Resolution | Enzymes react with one enantiomer in racemic mixtures |

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. In studies conducted on both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, the compound demonstrated effective inhibition at specific concentrations.

Case Study Findings :

- MIC Values : The Minimum Inhibitory Concentration (MIC) for Staphylococcus aureus was found to be as low as 64 µg/mL, while for E. coli, it reached up to 128 µg/mL.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets in microbial cells. The hydroxyl group can form hydrogen bonds with active sites on enzymes or receptors, influencing their activity.

Key Mechanisms :

- Enzyme Inhibition : By binding to active sites, it may inhibit critical enzymes necessary for microbial growth.

- Membrane Disruption : The compound may also affect the integrity of microbial membranes, leading to cell lysis.

Research Applications

This compound is not only significant in antimicrobial research but also serves as a chiral building block in organic synthesis. Its unique structure allows for the development of various pharmaceutical compounds requiring specific stereochemistry.

Table 2: Research Applications

| Application | Description |

|---|---|

| Antimicrobial Research | Studied for effects against bacteria and fungi |

| Organic Synthesis | Used as a chiral building block in drug development |

Properties

IUPAC Name |

4-methyloxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-4-2-7-3-5(4)6/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYIORKUEZVVKEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50952303 | |

| Record name | 4-Methyloxolan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29848-42-8 | |

| Record name | 3-Furanol, tetrahydro-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029848428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyloxolan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.